1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
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Overview
Description
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride is a complex organic compound with significant importance in various scientific fields. . Its structure consists of an isoquinoline backbone with multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol typically involves the Pictet-Spengler reaction, which is a cyclization process that forms the isoquinoline ring system . The starting materials often include isovanillin and dopamine, which undergo condensation and cyclization under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Functional groups on the aromatic ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and participate in metabolic processes. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: This compound shares similar functional groups but has a different core structure.
Tetrahydro-β-carboline derivatives: These compounds have a similar isoquinoline backbone and are used in similar applications.
Uniqueness
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol is unique due to its specific combination of functional groups and its role as a precursor to important alkaloids. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes .
Biological Activity
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol; hydrochloride, commonly referred to as reticuline, is an isoquinoline alkaloid with potential pharmacological properties. This compound has garnered attention for its biological activities, including neuroprotective effects and potential applications in treating neuropsychiatric disorders.
The molecular formula of reticuline is C19H23NO4 with a molecular weight of approximately 329.39 g/mol. It exhibits a melting point of 125-126°C and is soluble in DMSO. The compound's optical activity is noted at +88.318 (c 0.21, ethanol) .
Property | Value |
---|---|
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.39 g/mol |
Melting Point | 125-126°C |
Solubility | Soluble in DMSO |
Optical Activity | +88.318 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of reticuline. It has been shown to promote the survival of dopaminergic neurons, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro experiments demonstrated that reticuline can protect against oxidative stress-induced cell death in neuronal cultures, suggesting its potential as a therapeutic agent for neuroprotection .
Dopamine Receptor Interaction
Reticuline has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that it acts as a selective agonist for the D3 receptor, promoting β-arrestin translocation and G protein activation without significant activity on other dopamine receptors. This selectivity may offer advantages in developing treatments for conditions such as schizophrenia and addiction .
Antimicrobial Activity
In addition to its neuroprotective effects, reticuline has demonstrated antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity . This aspect broadens the potential applications of reticuline beyond neurological disorders.
Study on Neuroprotection
A study published in Nature explored the neuroprotective effects of reticuline on induced pluripotent stem cell-derived dopaminergic neurons. The findings showed that reticuline significantly reduced neuronal death caused by toxic agents, supporting its role in neuroprotection .
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various alkaloids, including reticuline. The results indicated that reticuline exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values below 100 µg/mL, highlighting its potential as a natural antimicrobial agent .
Properties
Molecular Formula |
C19H24ClNO4 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H |
InChI Key |
BLFMXKJHMQFPFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl |
Origin of Product |
United States |
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